5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15580433
InChI: InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H
SMILES:
Molecular Formula: C19H11BrF3N3
Molecular Weight: 418.2 g/mol

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15580433

Molecular Formula: C19H11BrF3N3

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C19H11BrF3N3
Molecular Weight 418.2 g/mol
IUPAC Name 5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H
Standard InChI Key RJWGMAUOCWRHTP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br

Introduction

Synthesis and Preparation

The synthesis of 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions, as outlined below:

  • Starting Materials:

    • 4-bromoaniline (precursor for the bromophenyl group).

    • Phenylhydrazine (introduces the phenyl group).

    • Trifluoroacetaldehyde or related reagents (source of the trifluoromethyl group).

  • Reaction Steps:

    • Cyclization reactions to form the pyrazolo[1,5-a]pyrimidine scaffold.

    • Functionalization with bromophenyl and trifluoromethyl groups using electrophilic substitution or condensation reactions.

  • Optimization Conditions:

    • Catalysts: Acidic or basic catalysts are often employed to facilitate cyclization.

    • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.

Potential Biological Activity

Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold are known for their pharmacological properties, including:

  • Antiviral Activity: Some derivatives exhibit activity against RNA polymerase targets in viruses like influenza A .

  • CNS Activity: Modifications of similar scaffolds have shown potential as GABA receptor modulators for treating anxiety and convulsions .

Applications

This compound may serve as:

  • A lead molecule in drug discovery programs targeting kinase inhibitors or receptor modulators.

  • A precursor for synthesizing derivatives with enhanced biological activity.

Analytical Characterization

To confirm its structure and purity, the following analytical methods are employed:

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments.

    • IR (Infrared): Identifies functional groups like C-Br and CF3.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • X-Ray Crystallography:

    • Offers detailed structural insights into bond lengths and angles.

Challenges:

  • Limited solubility in aqueous systems may restrict biological applications.

  • Complex synthesis pathways require optimization for scalability.

Future Directions:

  • Structural modifications could improve bioavailability and target specificity.

  • Computational studies (e.g., molecular docking) may predict interactions with biological targets.

This detailed overview highlights the significance of 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in medicinal chemistry and materials science, emphasizing its potential for future research and development.

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